5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole
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Overview
Description
5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole is an organic compound belonging to the thiazole family. It is characterized by the presence of a chloromethyl group, a methyl group, and a trifluoromethyl group attached to the thiazole ring.
Preparation Methods
The synthesis of 5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-trifluoromethyl-thiazole and chloromethylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or chloroform. The temperature is maintained at a specific range to ensure optimal reaction rates.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for further applications.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom. .
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. .
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form complex thiazole derivatives. .
Scientific Research Applications
5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators, for studying biological pathways and disease mechanisms
Industry: The compound is utilized in the production of specialty chemicals, including dyes, pigments, and polymers, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar compounds to 5-Chloromethyl-4-methyl-2-trifluoromethyl-thiazole include:
2-Chloro-5-chloromethylthiazole: This compound shares the chloromethyl and thiazole moieties but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)thiazole: This compound has a similar structure but differs in the position of the methyl group, leading to variations in its chemical behavior and applications.
2-Methyl-4-trifluoromethyl-5-thiazolecarboxylic acid:
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
1131605-24-7 |
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Molecular Formula |
C6H5ClF3NS |
Molecular Weight |
215.62 g/mol |
IUPAC Name |
5-(chloromethyl)-4-methyl-2-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C6H5ClF3NS/c1-3-4(2-7)12-5(11-3)6(8,9)10/h2H2,1H3 |
InChI Key |
HLFMHZLYHMVMBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C(F)(F)F)CCl |
Origin of Product |
United States |
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